molecular formula C21H21FN2O4S B11214929 ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11214929
M. Wt: 416.5 g/mol
InChI Key: BLTBWJUSNIVKEY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and functional group modifications to introduce the methoxy and thioxo groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 10-(4-fluorophenyl)-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C21H21FN2O4S/c1-4-27-19(25)17-18-15-11-14(26-3)9-10-16(15)28-21(17,2)24(20(29)23-18)13-7-5-12(22)6-8-13/h5-11,17-18H,4H2,1-3H3,(H,23,29)

InChI Key

BLTBWJUSNIVKEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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